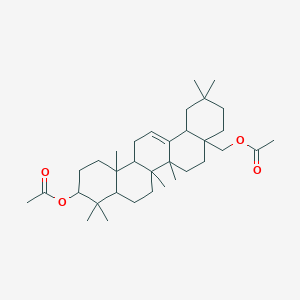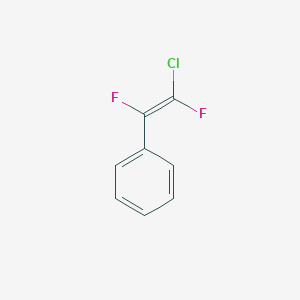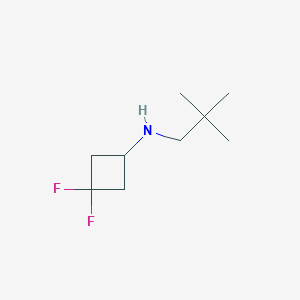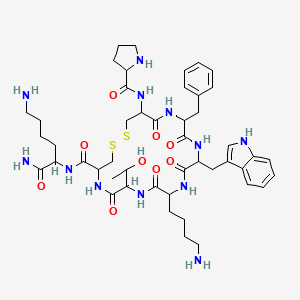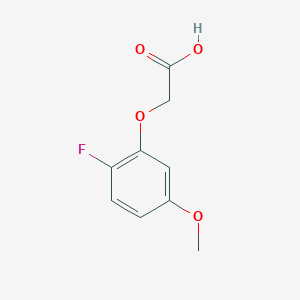
(R)-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid typically involves the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, often performed at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid, is often carried out using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used in peptide synthesis.
Major Products
The major products formed from these reactions include the free amino acid after Boc deprotection and peptides when used in coupling reactions.
Aplicaciones Científicas De Investigación
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. When the Boc group is removed under acidic conditions, the free amino group can participate in further reactions, such as peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
®-5-Amino-2-methylpentanoic acid: The unprotected form of the compound.
®-5-((tert-Butoxycarbonyl)amino)-2-ethylpentanoic acid: A similar compound with a different alkyl chain length.
Uniqueness
®-5-((tert-Butoxycarbonyl)amino)-2-methylpentanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The Boc group offers protection during synthesis, while the ®-configuration ensures the correct stereochemistry for biological applications .
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(2R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(9(13)14)6-5-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Clave InChI |
OBZVEXKLKXLILY-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CCCNC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(CCCNC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



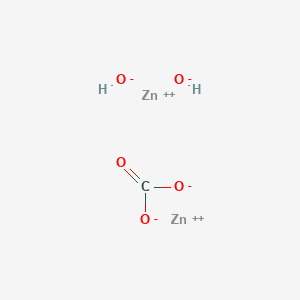
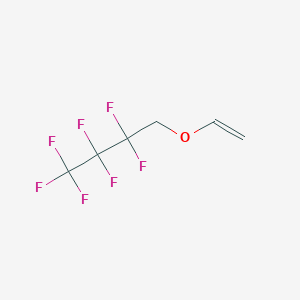

![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
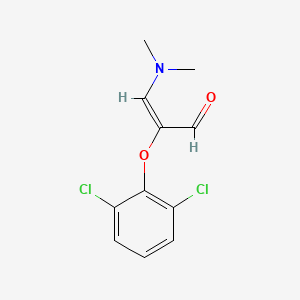
![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
